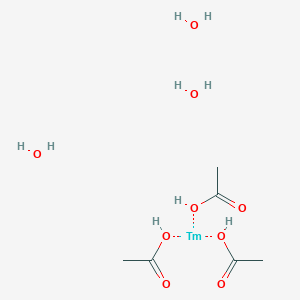
醋酸铥(III) 水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium. It is the acetate salt of thulium, with the chemical formula Tm(CH₃COO)₃·xH₂O. This compound can exist in both tetrahydrate and anhydrous forms . Thulium is a rare earth metal, and its compounds are known for their unique properties and applications in various fields.
科学研究应用
Thulium(III) acetate hydrate has several applications in scientific research, including:
作用机制
Target of Action
Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium . It is primarily used as a precursor in the synthesis of core-shell nanocrystals . The primary target of this compound is the nanocrystal structure where it contributes to the formation of the core-shell .
Mode of Action
For instance, it reacts with iron acetylacetonate at 300 °C to form the hexagonal crystal TmFeO3 .
Biochemical Pathways
Its use in the synthesis of core-shell nanocrystals suggests that it may play a role in the formation of these structures .
Result of Action
The primary result of Thulium(III) acetate hydrate’s action is the formation of core-shell nanocrystals . These nanocrystals have various applications, including in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical materials .
Action Environment
The action of Thulium(III) acetate hydrate can be influenced by various environmental factors. For instance, the reaction with iron acetylacetonate requires a temperature of 300 °C . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of Thulium(III) acetate hydrate.
准备方法
Synthetic Routes and Reaction Conditions: Thulium(III) acetate hydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving thulium oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of thulium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: Thulium(III) acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: Reacting with trifluoroacetic acid to form thulium trifluoroacetate. [ \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Tm}(\text{CF}_3\text{COO})_3 + 3 \text{CH}_3\text{COOH} ]
Complex Formation: Reacting with iron acetylacetonate to form hexagonal crystal TmFeO₃ at 300°C.
Common Reagents and Conditions:
Trifluoroacetic acid (CF₃COOH): Used in substitution reactions.
Iron acetylacetonate: Used in complex formation reactions.
Major Products:
Thulium trifluoroacetate: Formed from substitution reactions.
Hexagonal crystal TmFeO₃: Formed from complex formation reactions.
相似化合物的比较
Thulium(III) acetate hydrate can be compared with other rare earth metal acetates, such as:
- Ytterbium(III) acetate hydrate
- Yttrium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Neodymium(III) acetate hydrate
- Terbium(III) acetate hydrate
- Lutetium(III) acetate hydrate
Uniqueness: Thulium(III) acetate hydrate is unique due to its specific applications in upconversion nanoparticles and its role as a dopant in fiber amplifiers. Its ability to form stable complexes and its use in portable X-ray devices also distinguish it from other similar compounds .
属性
IUPAC Name |
acetic acid;thulium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.3H2O.Tm/c3*1-2(3)4;;;;/h3*1H3,(H,3,4);3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHCLASOCQFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O9Tm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-11-2 |
Source


|
| Record name | Thulium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
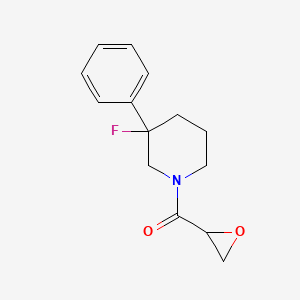
amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
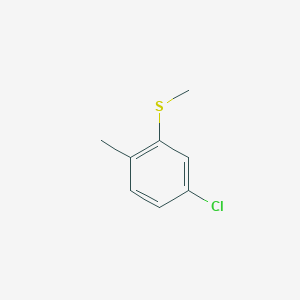
![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)
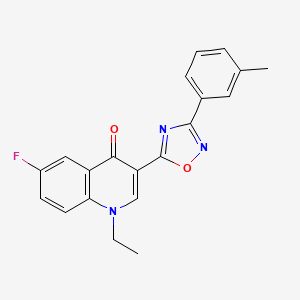
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)


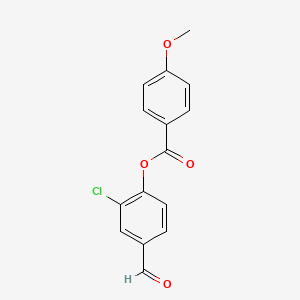
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)
![5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)

